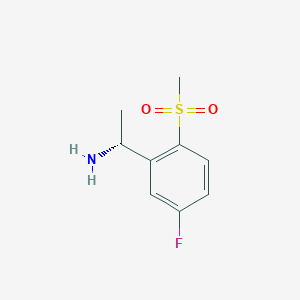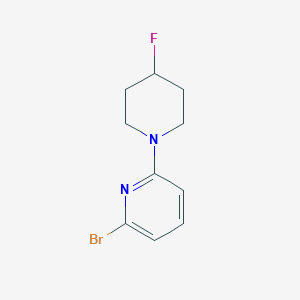
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclobutylmethoxy group and a trifluoromethyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Cyclobutylmethoxy Intermediate: This step involves the reaction of cyclobutylmethanol with a suitable halogenating agent (e.g., thionyl chloride) to form cyclobutylmethyl chloride.
Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism by which 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. The cyclobutylmethoxy group may provide steric hindrance, influencing the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)aniline: Lacks the cyclobutylmethoxy group, making it less sterically hindered.
4-(Cyclobutylmethoxy)aniline: Does not have the trifluoromethyl group, affecting its electronic properties.
4-(Methoxy)-3-(trifluoromethyl)aniline: Similar but with a methoxy group instead of a cyclobutylmethoxy group, influencing its steric and electronic characteristics.
Uniqueness
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is unique due to the combination of the cyclobutylmethoxy and trifluoromethyl groups. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H14F3NO |
|---|---|
Poids moléculaire |
245.24 g/mol |
Nom IUPAC |
4-(cyclobutylmethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-6-9(16)4-5-11(10)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2 |
Clé InChI |
RJQJNAQOEQXXHB-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)





![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)




